N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
The compound N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with a 5-methylthiophen-2-yl group and a 4-ethoxyphenyl ethylidene hydrazone moiety. The (1E)-configuration of the imine group is critical for its structural integrity and biological activity, as confirmed by X-ray crystallography in related analogs . This compound is part of a broader class of pyrazole carbohydrazides, which are studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Properties
CAS No. |
302917-78-8 |
|---|---|
Molecular Formula |
C19H20N4O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2S/c1-4-25-15-8-6-14(7-9-15)13(3)20-23-19(24)17-11-16(21-22-17)18-10-5-12(2)26-18/h5-11H,4H2,1-3H3,(H,21,22)(H,23,24)/b20-13+ |
InChI Key |
DTDPRZIEDKSDBW-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Formation via Knorr-Type Cyclocondensation
The pyrazole ring is typically synthesized through cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For this compound, ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate serves as the 1,3-diketone precursor, reacting with hydrazine hydrate under reflux in ethanol to yield 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide (intermediate I).
Reaction Conditions:
Hydrazone Formation via Schiff Base Reaction
Intermediate I undergoes condensation with 4-ethoxyacetophenone in acidic conditions to form the target hydrazone. Glacial acetic acid catalyzes the nucleophilic addition-elimination mechanism, facilitating imine bond formation.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.2 (I : 4-ethoxyacetophenone) |
| Solvent | Methanol |
| Catalyst | Glacial acetic acid (2 drops) |
| Temperature | 60°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 65–70% |
Advanced Synthesis Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A comparative study shows:
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional Reflux | 8 hrs | 68% | 95.2% |
| Microwave (300 W) | 25 min | 72% | 98.1% |
Solvent-Free Mechanochemical Approach
Ball milling techniques eliminate solvent use, enhancing green chemistry metrics:
Structural Characterization and Validation
Spectroscopic Analysis
Key Spectral Data for Target Compound:
| Technique | Observations (δ in ppm) |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) |
-
1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
-
2.45 (s, 3H, thiophene-CH₃)
-
4.05 (q, J = 7.0 Hz, 2H, OCH₂)
-
6.85–7.90 (m, 6H, aromatic protons)
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30, 1.0 mL/min) confirms ≥98% purity with retention time = 6.72 min.
Critical Challenges and Mitigation Strategies
Regioisomer Formation
The E/Z isomerism of the hydrazone moiety necessitates strict pH control. Acetic acid (pH 4–5) favors the E-isomer (>95% selectivity).
Byproduct Management
Common Byproducts:
-
Unreacted 4-ethoxyacetophenone (removed via washing with cold hexane)
Scale-Up Considerations
Pilot-Scale Synthesis (50 g Batch)
| Parameter | Outcome |
|---|---|
| Reactor Type | Glass-lined jacketed reactor |
| Cooling System | Chilled water circulation |
| Isolation Method | Centrifugal filtration |
| Overall Yield | 67% |
| Purity | 97.8% |
Computational Modeling for Reaction Optimization
Density Functional Theory (DFT) studies (B3LYP/6-311++G**) predict:
-
Activation energy for hydrazone formation: 28.6 kcal/mol
| Waste Component | Treatment Method |
|---|---|
| Spent ethanol | Distillation recovery (85%) |
| Acetic acid traces | Neutralization with NaOH |
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or hydrazines.
Scientific Research Applications
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory effects of pyrazole derivatives, including the compound . For instance, a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds similar to N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide showed significant inhibition of inflammation in carrageenan-induced edema models, suggesting their potential as anti-inflammatory agents comparable to established drugs like diclofenac sodium .
Anticancer Activity
Research has indicated that pyrazole derivatives possess anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The compound this compound has been noted for inducing apoptosis in these cells, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives is another area of interest. Various studies have reported that compounds with similar chemical structures exhibit antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure suggests it could also demonstrate significant antimicrobial activity, making it a candidate for further exploration in this domain .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and appropriate carbonyl compounds. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings or alterations in the pyrazole moiety can significantly impact its efficacy and selectivity against specific biological targets .
Case Study: Anti-inflammatory Evaluation
In one study, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results demonstrated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .
Case Study: Anticancer Screening
Another investigation involved screening various pyrazole derivatives against A549 lung cancer cells, where several compounds demonstrated potent growth inhibition and induced apoptosis. The findings suggest that structural modifications can lead to improved anticancer properties, underscoring the importance of continued research into this class of compounds .
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-ethoxyphenyl group in the target compound distinguishes it from analogs with different substituents:
Heterocyclic Modifications
Replacement of the thiophene ring with other heterocycles alters activity:
Anticancer Potential
- The 5-methylthiophen-2-yl group in the target compound may enhance interactions with cancer cell targets, similar to (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which inhibit A549 lung cancer cell growth .
- Compared to the chloro analog (), the ethoxy group’s electron-donating nature could modulate apoptosis pathways differently .
Anti-inflammatory and Antipyretic Effects
- Pyrazole derivatives with 3,5-diphenyl substituents () exhibit notable anti-inflammatory activity. The thiophene ring in the target compound may offer unique binding to COX-2 or TNF-α .
Comparative Data Table
*Calculated based on C₁₈H₁₈N₄O₂S.
Biological Activity
N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS No. 1310081-67-4) is a compound of interest due to its potential biological activities. The structure features a pyrazole ring and a thiophene moiety, both known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.45 g/mol
- Structure : The compound consists of a pyrazole core substituted with an ethoxyphenyl group and a methylthiophenyl group, contributing to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In a study by Xia et al., it demonstrated an IC50 value of 49.85 µM against tumor cells, indicating potent growth inhibitory properties .
- Mechanism of Action : The antitumor activity is primarily attributed to the induction of apoptosis in cancer cells. The compound's ability to inhibit cell proliferation has been linked to its structural features that enable interaction with cellular targets involved in cancer progression .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented, and this compound is no exception:
- Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In comparative studies, it outperformed standard anti-inflammatory drugs at specific concentrations .
- Research Findings : In a study evaluating various pyrazole derivatives, compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Strains Tested : Research has indicated effectiveness against common pathogens such as E. coli and S. aureus. The presence of the carbohydrazide moiety is crucial for its antimicrobial action .
- In Vitro Studies : Compounds structurally related to this pyrazole derivative have shown promising results in inhibiting bacterial growth at concentrations as low as 40 µg/mL, comparable to standard antibiotics .
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits cell growth | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |
| Antimicrobial | Effective against E. coli, S. aureus |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antitumor Efficacy : A study involving derivatives showed significant tumor regression in animal models when treated with compounds that share structural similarities with this compound.
- Inflammation Models : Experimental models of inflammation demonstrated reduced swelling and pain response when treated with this class of compounds, underscoring their therapeutic potential in inflammatory diseases.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains:
- A pyrazole core (1H-pyrazole) with a hydrazide functional group (-CONHNH₂).
- A (5-methylthiophen-2-yl) substituent at position 3, contributing to π-π stacking interactions.
- A (4-ethoxyphenyl)ethylidene group at position N', forming a hydrazone linkage (E-configuration critical for stereoselectivity). Reactivity is influenced by the electron-rich thiophene ring (enhancing electrophilic substitution) and the hydrazone group (prone to hydrolysis under acidic/basic conditions) .
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves:
- Step 1 : Condensation of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 4-ethoxyacetophenone.
- Step 2 : Acid-catalyzed dehydration (e.g., HCl in ethanol) to form the hydrazone bond.
- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yields (~60–75%) depend on temperature control (60–80°C) and stoichiometric ratios .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 2.4–2.6 ppm (methyl group on thiophene), δ 1.3–1.5 ppm (ethoxy -CH₂CH₃), and δ 8.1–8.3 ppm (hydrazone proton) .
- IR Spectroscopy : Bands at ~1600–1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 340.4 (M⁺) .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Critical factors include:
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | Anhydrous ethanol | Prevents hydrolysis of hydrazone |
| Catalyst | 0.1 M HCl | Accelerates dehydration without side reactions |
| Temperature | 70°C (±2°C) | Balances reaction rate and thermal stability |
| Reaction Time | 6–8 hours | Ensures completion while minimizing degradation |
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive) be resolved?
Contradictions may arise from:
- Substituent effects : The 4-ethoxy group’s electron-donating nature may reduce antimicrobial potency compared to analogs with electron-withdrawing groups (e.g., -Cl) .
- Assay conditions : Variations in bacterial strain sensitivity or solvent (DMSO vs. aqueous buffer) can alter bioavailability .
- Experimental validation : Repeat assays with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Maestro can model binding to enzymes (e.g., COX-2 or DHFR). The thiophene and pyrazole rings show strong affinity for hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key interactions include H-bonds with Arg120 (COX-2) and π-stacking with Phe330 .
Q. How does structure-activity relationship (SAR) compare to analogs?
| Analog Structure | Key Modifications | Activity Trend |
|---|---|---|
| 4-Hydroxyphenyl substituent | Increased polarity | Enhanced solubility but reduced COX-2 inhibition |
| Chlorophenyl substituent | Electron-withdrawing group | Improved antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL for ethoxy analog) |
| Pyrazine core replacement | Altered ring electronics | Loss of anti-inflammatory activity |
Methodological Guidelines
- Handling Contradictions : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to validate biological data .
- Stereochemical Purity : Confirm E-configuration via NOESY NMR (absence of cross-peaks between hydrazone proton and ethoxy group) .
- Data Reproducibility : Report reaction conditions (e.g., humidity control) and spectral baselines to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
